molecular formula C7H13NO2 B8457218 3-(2-Hydroxyethyl)-1-methyl-2-pyrrolidinone

3-(2-Hydroxyethyl)-1-methyl-2-pyrrolidinone

Cat. No. B8457218
M. Wt: 143.18 g/mol
InChI Key: JCNSBWCEHSJXTF-UHFFFAOYSA-N
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Patent
US05475020

Procedure details

Lithium aluminium hydride (347 mg) was cautiously added, in portions, to a vigorously stirred suspension of 3-(2-hydroxyethyl)-1-methyl-2-pyrrolidinone (886 mg) in dry, freshly distilled tetrahydrofuran (60 ml), at 5° under nitrogen. The resultant suspension was stirred and heated at reflux under nitrogen for 1 h. The mixture was cooled to 5°, with stirring, and cautiously treated with a mixture of water (1 ml) and tetrahydrofuran (10 ml). The solvents were evaporated, the residue dissolved in ethanol and the solvent was again removed, in vacuo. The residue was chromatographed using dichloromethane:ethanol:ammonia (25.8:1) as eluent, to give the title compound (423 mg).
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:7][CH2:8][CH2:9][CH:10]1[CH2:14][CH2:13][N:12]([CH3:15])[C:11]1=O>>[CH3:15][N:12]1[CH2:13][CH2:14][CH:10]([CH2:9][CH2:8][OH:7])[CH2:11]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
347 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
886 mg
Type
reactant
Smiles
OCCC1C(N(CC1)C)=O

Conditions

Stirring
Type
CUSTOM
Details
The resultant suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
CUSTOM
Type
CUSTOM
Details
at 5°
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5°
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
cautiously treated with a mixture of water (1 ml) and tetrahydrofuran (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was again removed, in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
CN1CC(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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